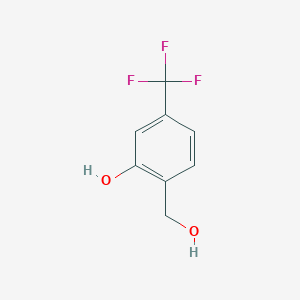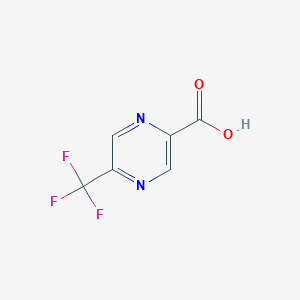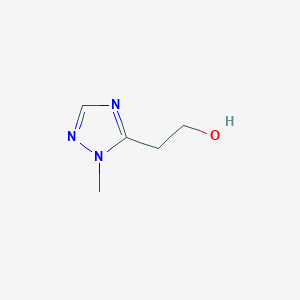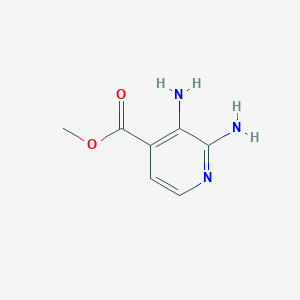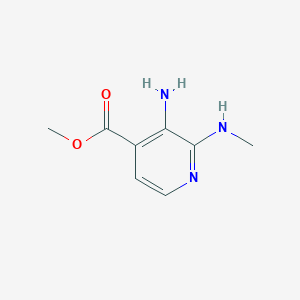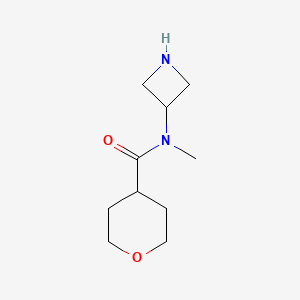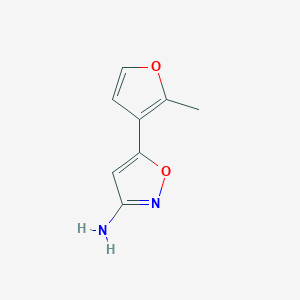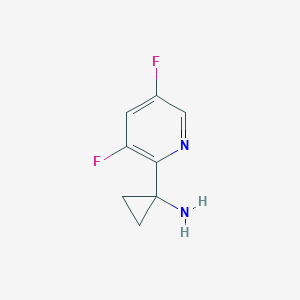
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine
Vue d'ensemble
Description
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine is a cyclopropane-containing compound. It has a molecular weight of 170.16 g/mol and a molecular formula of C8H8F2N2 .
Molecular Structure Analysis
The molecular structure of 1-(3,5-Difluoropyridin-2-yl)cyclopropanamine consists of a cyclopropane ring attached to a 3,5-difluoropyridin-2-yl group .Physical And Chemical Properties Analysis
This compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The boiling point is not specified .Applications De Recherche Scientifique
Cyclopropane Derivatives in Drug Development
Cyclopropane rings are frequently utilized in pharmaceutical compounds due to their unique structural and electronic properties. The compact, strained nature of the cyclopropane ring can significantly affect a compound's biological activity, making cyclopropane-containing compounds attractive targets for drug development. For example, the review by Sedenkova et al. (2018) focuses on the oxidation of cyclopropane-containing hydrocarbons and their derivatives. This process is a direct approach towards carbonylcyclopropanes, allowing for efficient methods of transformations of cyclopropane derivatives. Such oxidation processes are crucial for developing new synthetic methodologies that can be applied in creating novel drug candidates, demonstrating the importance of cyclopropane derivatives in synthetic organic chemistry and potentially in creating new therapeutic agents (Sedenkova et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSQTFZLDMRTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=N2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octahydro-pyrano[2,3-c]pyridine](/img/structure/B1425876.png)

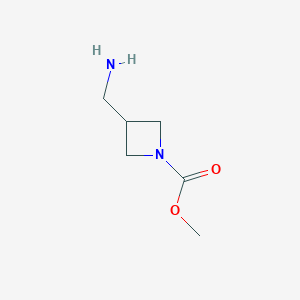
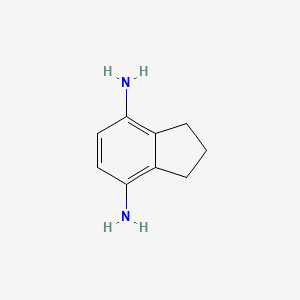
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B1425883.png)

![(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1425885.png)
